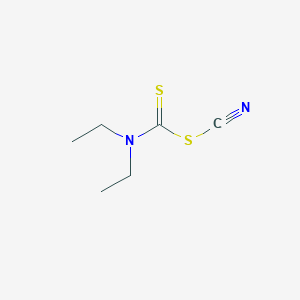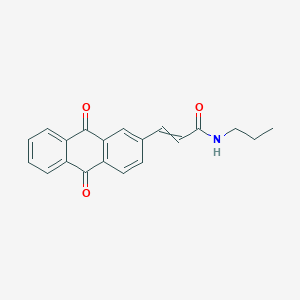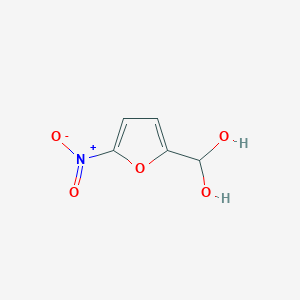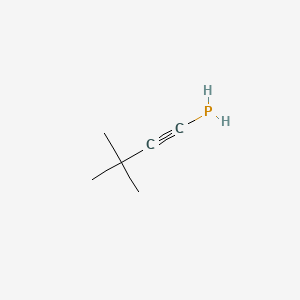![molecular formula C11H24OSi B14444936 Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane CAS No. 76436-96-9](/img/structure/B14444936.png)
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane typically involves the reaction of 4-methylhept-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylhept-2-en-3-ol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions.
化学反応の分析
Types of Reactions
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: The major products are typically silanols or siloxanes.
Reduction: The major products are silanes.
Substitution: The major products depend on the nucleophile used but can include various organosilicon compounds.
科学的研究の応用
Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to improve their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism by which Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond is relatively stable, but it can be cleaved under certain conditions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the 4-methylhept-2-en-3-yl group.
Trimethoxysilane: Contains methoxy groups instead of the 4-methylhept-2-en-3-yl group, leading to different reactivity and applications.
Trimethylsilyl chloride: Used as a reagent in organic synthesis, similar to Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane, but with different reactivity due to the presence of the chloride group.
Uniqueness
This compound is unique due to the presence of the 4-methylhept-2-en-3-yl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other organosilicon compounds may not be effective.
特性
CAS番号 |
76436-96-9 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC名 |
trimethyl(4-methylhept-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(8-2)12-13(4,5)6/h8,10H,7,9H2,1-6H3 |
InChIキー |
YQMSNSDLEWTJNX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(=CC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide](/img/structure/B14444882.png)


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)

![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)





